molecular formula C10H11BrClN B12442179 2-(4-Bromo-3-chlorophenyl)pyrrolidine

2-(4-Bromo-3-chlorophenyl)pyrrolidine

Cat. No.: B12442179
M. Wt: 260.56 g/mol
InChI Key: AUCPUFDMCZEBQK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenyl)pyrrolidine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyrrolidines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to certain receptors or enzymes. The pyrrolidine ring provides structural rigidity and can influence the compound’s overall biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-fluorophenyl)pyrrolidine
  • 2-(4-Chloro-3-fluorophenyl)pyrrolidine
  • 2-(4-Bromo-3-methylphenyl)pyrrolidine

Uniqueness

2-(4-Bromo-3-chlorophenyl)pyrrolidine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrClN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

AUCPUFDMCZEBQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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